1,2,2-trichloro-3,3-dimethylbutane

Catalog No.
S6456743
CAS No.
33814-33-4
M.F
C6H11Cl3
M. Wt
189.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,2-trichloro-3,3-dimethylbutane

CAS Number

33814-33-4

Product Name

1,2,2-trichloro-3,3-dimethylbutane

IUPAC Name

1,2,2-trichloro-3,3-dimethylbutane

Molecular Formula

C6H11Cl3

Molecular Weight

189.5 g/mol

InChI

InChI=1S/C6H11Cl3/c1-5(2,3)6(8,9)4-7/h4H2,1-3H3

InChI Key

UNUXIFMRASHGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCl)(Cl)Cl
  • Limited Literature References

    A search of scientific databases like PubChem [] identified 1,2,2-trichloro-3,3-dimethylbutane as a valid chemical structure, but no scientific publications referencing its specific research applications were found.

  • Potential Precursor Role

    Indirect evidence suggests 1,2,2-trichloro-3,3-dimethylbutane might be a precursor for the synthesis of other chemicals. A patent describes using a similar compound, 1,1,2-trichloro-3,3-dimethylbutane, as a starting material for the production of 1,2-dichloro-3,3-dimethylbut-1-ene.

1,2,2-Trichloro-3,3-dimethylbutane is an organic compound belonging to the class of chlorinated hydrocarbons. Its molecular formula is C₇H₁₃Cl₃, and it features three chlorine atoms attached to a carbon skeleton consisting of seven carbon atoms. The structure can be visualized as having two methyl groups (–CH₃) attached to the central carbon atom, with the chlorine atoms positioned at the 1, 2, and 2 positions of the butane chain. This compound is notable for its unique arrangement of substituents, which influences its chemical properties and reactivity.

Typical of chlorinated hydrocarbons. These include:

  • Dehydrochlorination: This reaction can lead to the formation of alkenes. For instance, heating 1,2,2-trichloro-3,3-dimethylbutane in the presence of a base can yield 1,2-dichloro-3,3-dimethylbutene through selective elimination of hydrochloric acid .
  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles such as hydroxide ions or alkoxides, resulting in alcohols or ethers.
  • Radical Reactions: Under certain conditions (e.g., UV light), this compound can participate in radical substitution reactions leading to various products.

Several synthesis methods for 1,2,2-trichloro-3,3-dimethylbutane exist:

  • Chlorination of 3,3-Dimethylbutene: This method involves the direct chlorination of 3,3-dimethylbutene using chlorine gas under controlled conditions to achieve selective substitution.
  • Alkylation Reactions: The compound can also be synthesized via alkylation processes involving chlorinated reagents and suitable substrates.
  • Pyrolysis: Heating precursors such as 1-chloro-2-methylpropane in the presence of chlorine can yield this compound through thermal decomposition reactions .

1,2,2-Trichloro-3,3-dimethylbutane finds applications in various fields:

  • Solvent: It can serve as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: This compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Chemical Research: Its unique structure makes it a subject of study in organic chemistry research focusing on reaction mechanisms and properties of chlorinated compounds.

Several compounds share structural similarities with 1,2,2-trichloro-3,3-dimethylbutane. Here are some notable examples:

Compound NameStructureUnique Features
1-Chloro-2-methylpropaneC₄H₉ClSimpler structure with one chlorine atom
1,1-Dichloro-3,3-dimethylbutaneC₇H₁₂Cl₂Contains two chlorine atoms at position one
1,2-Dichloro-3-methylbutaneC₇H₉Cl₂Similar chlorination pattern but different methyl substitution
TrichloroethyleneC₂HCl₃A fully chlorinated ethylene derivative

Uniqueness

1,2,2-Trichloro-3,3-dimethylbutane's uniqueness lies in its specific arrangement of three chlorine atoms on a branched carbon chain combined with two methyl groups. This configuration influences its reactivity patterns and potential applications compared to other chlorinated hydrocarbons.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

187.992633 g/mol

Monoisotopic Mass

187.992633 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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